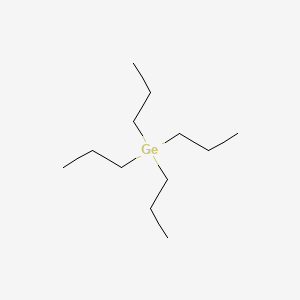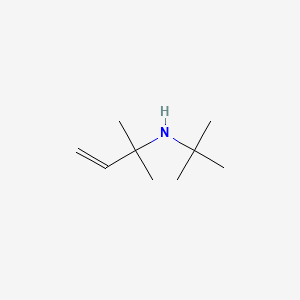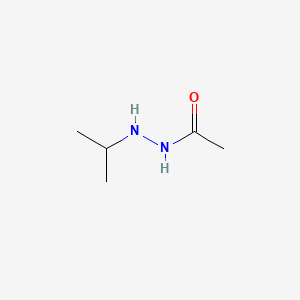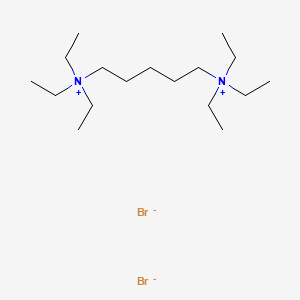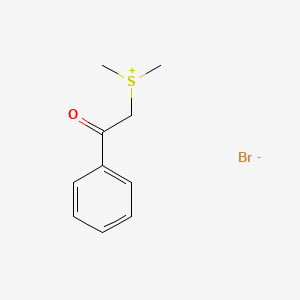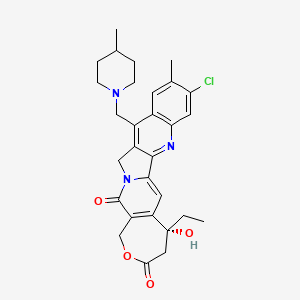
Diethyl (1-cyanoethyl)phosphonat
Übersicht
Beschreibung
Diethyl (1-cyanoethyl)phosphonate is a useful research compound. Its molecular formula is C7H14NO3P and its molecular weight is 191.16 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl (1-cyanoethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl (1-cyanoethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (1-cyanoethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von optisch aktiven Phosphonsäurederivaten
Diethyl (1-cyanoethyl)phosphonat wird in der Rhodium-katalysierten enantioselektiven Michael-Addition verwendet . Dieser Prozess führt zur Synthese von optisch aktiven Phosphonaten mit einem phosphorsubstituierten quaternären asymmetrischen Kohlenstoffzentrum mit hohen Enantiomerenüberschüssen . Das Michael-Additions-Produkt aus Acrylaldehyd wurde in ein optisch aktives (1-Aminoalkyl)phosphonsäurederivat umgewandelt .
Herstellung von Sphingosinphosphat-Rezeptor (S1P)-Agonisten
Diese Verbindung wird bei der Herstellung von Sphingosinphosphat-Rezeptor (S1P)-Agonisten mit N-Cinnamyl-ß-Alanin-Einheit verwendet . Diese Agonisten spielen eine entscheidende Rolle bei der Behandlung verschiedener Krankheiten, darunter Krebs und Autoimmunerkrankungen.
Herstellung von HIV-1-Reverse-Transkriptase-Inhibitoren
This compound wird bei der Herstellung von Benzyl- und Benzoyldimethylaminopyridinonen als HIV-1-Reverse-Transkriptase-Inhibitoren verwendet . Diese Inhibitoren sind essentiell für die Behandlung von HIV/AIDS.
Stereoselektive Herstellung von Cyano(Trifluormethyl)pentenenitrilen
Diese Verbindung wird bei der stereoselektiven Herstellung von Cyano(Trifluormethyl)pentenenitrilen durch Alkylierung, gefolgt von einer Eliminierungsreaktion verwendet . Diese Nitrile sind wichtige Zwischenprodukte in der organischen Synthese.
Horner-Wadsworth-Emmons-Olefinierung
This compound wird bei der Horner-Wadsworth-Emmons-Olefinierung verwendet . Diese Reaktion ist eine Methode zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen.
Verwendung als fluoreszierendes Substrat für Kohlenstoff-Phosphor-Lyase
Diese Verbindung wird als fluoreszierendes Substrat für Kohlenstoff-Phosphor-Lyase verwendet . Dieses Enzym ist am Abbau von Organophosphonaten beteiligt.
Wirkmechanismus
Target of Action
Diethyl (1-cyanoethyl)phosphonate is a reagent used in various biochemical reactions. It has been used in the preparation of sphingosine phosphate receptor (S1P) agonists with N-cinnamyl-ß-alanine moiety . It has also been used in the preparation of benzyl- and benzoyldimethylaminopyridinones as HIV-1 reverse transcriptase inhibitors .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it participates in the stereoselective preparation of cyano (trifluoromethyl)pentenenitriles via alkylation, followed by elimination reaction . This suggests that the compound can form bonds with its targets and induce changes in their structure.
Biochemical Pathways
Given its use in the preparation of sphingosine phosphate receptor (s1p) agonists , it can be inferred that it may influence the sphingolipid signaling pathway
Result of Action
The molecular and cellular effects of Diethyl (1-cyanoethyl)phosphonate’s action depend on the specific reaction it is involved in. For instance, in the preparation of sphingosine phosphate receptor (S1P) agonists, it contributes to the formation of compounds that can activate S1P receptors . This can lead to various cellular responses, including cell proliferation and survival, cell migration, and cytokine and chemokine secretion .
Action Environment
The action, efficacy, and stability of Diethyl (1-cyanoethyl)phosphonate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its density is reported to be 1.085 g/mL at 25 °C , suggesting that its physical properties can change with temperature.
Eigenschaften
IUPAC Name |
2-diethoxyphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWEPGSWQNXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300175 | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-61-9 | |
| Record name | 29668-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B1593494.png)



